N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a substituted benzene ring and a branched alkyl chain with a hydroxyl group. The benzene ring is functionalized with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 2, 4, and 5, respectively. The sulfonamide group (-SO₂NH-) links the aromatic core to a 3-hydroxy-4,4-dimethylpentyl chain.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-11-9-13(21-6)14(10-12(11)2)22(19,20)17-8-7-15(18)16(3,4)5/h9-10,15,17-18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHPMYYRXTJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C(C)(C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (HDMS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
HDMS features a complex organic structure characterized by:
- Sulfonamide Group : Known for antibacterial properties.
- Methoxy Group : Influences solubility and biological activity.
- Dimethyl Substituents : May enhance potency and selectivity.
The molecular formula is with a molecular weight of approximately 315.45 g/mol.
The biological activity of HDMS is primarily attributed to its ability to interact with various biological targets:
- Anticonvulsant Properties : Preliminary studies suggest that HDMS may reduce seizures in animal models of epilepsy. Its mechanism likely involves modulation of neurotransmitter systems, specifically through inhibition of excitatory pathways.
- Antibacterial Activity : The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This suggests that HDMS could be effective against certain bacterial infections.
- Antiviral Potential : Similar compounds have demonstrated antiviral activity against herpes simplex virus types 1 and 2, indicating that HDMS might also possess this capability.
In Vitro Studies
In vitro studies have evaluated the efficacy of HDMS against various pathogens:
- Antibacterial Assays : HDMS was tested against several bacterial strains, showing significant inhibitory effects comparable to standard sulfonamide antibiotics.
- Antiviral Activity : In vitro assays indicated that HDMS could inhibit viral replication in cell cultures infected with herpes simplex viruses.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic effects of HDMS:
- Seizure Reduction : In rodent models, administration of HDMS resulted in a statistically significant reduction in seizure frequency and duration compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of HDMS:
- Epilepsy Model : A study involving a chronic epilepsy model demonstrated that HDMS reduced seizure activity by modulating GABAergic transmission, suggesting its role as a potential anticonvulsant agent.
- Bacterial Infections : Clinical observations noted the effectiveness of HDMS in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative treatment option.
Table 1: Summary of Biological Activities of HDMS
| Activity Type | Mechanism | Efficacy | Reference |
|---|---|---|---|
| Anticonvulsant | Modulation of neurotransmitters | Significant reduction in seizures | |
| Antibacterial | Inhibition of folic acid synthesis | Effective against multiple strains | |
| Antiviral | Inhibition of viral replication | Active against HSV-1 and HSV-2 |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related sulfonamides, benzamides, and other derivatives from the evidence.
Structural Analogues
Key Observations :
- The target compound shares the 2-methoxy-4,5-dimethylbenzene motif with N-[1-(furan-2-carbonyl)-...]sulfonamide , which may influence solubility and receptor binding.
- Unlike the antidiarrheal benzamide in , the target lacks the azimidobenzene group, suggesting divergent biological targets.
- The branched alkyl chain (3-hydroxy-4,4-dimethylpentyl) differentiates it from organophosphorus derivatives like O-1,4-dimethylpentyl isopropylphosphonofluoridate .
Functional Analogues
- The target compound’s methoxy and dimethyl groups may similarly enhance lipid solubility, improving membrane penetration.
- Sulfonamide-Based Enzyme Inhibitors: Complex sulfonamides in (e.g., trifluoromethylphenyl-oxazolidine derivatives) demonstrate enzyme-inhibitory activity due to sulfonamide’s capacity to bind catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
